molecular formula C8H12N2O2S B061649 (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 161742-21-8

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B061649
CAS No.: 161742-21-8
M. Wt: 200.26 g/mol
InChI Key: NPKQMXWZPUPPDN-IYSWYEEDSA-N
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Description

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a chemical compound known for its unique bicyclic structure. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics that are widely used in the treatment of bacterial infections. The presence of the β-lactam ring in its structure is crucial for its antibacterial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by the introduction of the amino and carboxylic acid groups under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: This reaction can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: As a derivative of cephalosporin, it is investigated for its antibacterial properties and potential use in developing new antibiotics.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan layers in the cell wall. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Cefadroxil Related Compound D: This compound has a similar bicyclic structure but with different substituents, affecting its antibacterial activity.

    Cefotiam Dihydrochloride Hydrate: Another cephalosporin derivative with a similar core structure but different functional groups, leading to variations in its spectrum of activity and pharmacokinetics.

    Cefixime: A third-generation cephalosporin with a similar bicyclic structure but different side chains, providing a broader spectrum of antibacterial activity.

Uniqueness

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific substituents and stereochemistry, which confer distinct antibacterial properties and make it a valuable compound for research and development in the field of antibiotics.

Properties

IUPAC Name

(6R,7R)-7-amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-3-13-7-5(9)2-10(7)6(4)8(11)12/h5,7H,2-3,9H2,1H3,(H,11,12)/t5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKQMXWZPUPPDN-IYSWYEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CC(C2SC1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C[C@H]([C@H]2SC1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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